N-[2-(cyclopentylamino)-2-oxoethyl]-N-(4-methoxyphenyl)-6-(1-piperidinyl)-3-pyridinecarboxamide
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Overview
Description
N-[2-(cyclopentylamino)-2-oxoethyl]-N-(4-methoxyphenyl)-6-(1-piperidinyl)-3-pyridinecarboxamide is an aromatic amide.
Scientific Research Applications
Pyridine Derivatives as Insecticides
Pyridine derivatives, including compounds structurally related to N-[2-(cyclopentylamino)-2-oxoethyl]-N-(4-methoxyphenyl)-6-(1-piperidinyl)-3-pyridinecarboxamide, have been explored as insecticides. A study by Bakhite et al. (2014) synthesized and tested the insecticidal activity of similar compounds against the cowpea aphid. One of the compounds demonstrated approximately four times the insecticidal activity of acetamiprid, a known insecticide (Bakhite et al., 2014).
CCR2 Antagonists in Pharmacological Research
In pharmacology, pyridine derivatives have been used to develop CCR2 chemokine receptor antagonists. Vilums et al. (2014) designed a novel N-(2-oxo-2-(piperidin-4-ylamino)ethyl)-3-(trifluoromethyl)benzamide series as human CCR2 antagonists. These compounds show potential for therapeutic applications in diseases where CCR2 plays a crucial role (Vilums et al., 2014).
Radioligand Development in Neuroimaging
Compounds structurally related to the specified chemical have been investigated for their potential as radioligands in neuroimaging. Studies like those by Marchais-Oberwinkler et al. (2005) and Choi et al. (2015) explored analogs of WAY-100635 for imaging brain 5-HT1A receptors using PET. They provide insights into the development of radioligands with varied pharmacokinetic and metabolic properties (Marchais-Oberwinkler et al., 2005); (Choi et al., 2015).
Properties
Molecular Formula |
C25H32N4O3 |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
N-[2-(cyclopentylamino)-2-oxoethyl]-N-(4-methoxyphenyl)-6-piperidin-1-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C25H32N4O3/c1-32-22-12-10-21(11-13-22)29(18-24(30)27-20-7-3-4-8-20)25(31)19-9-14-23(26-17-19)28-15-5-2-6-16-28/h9-14,17,20H,2-8,15-16,18H2,1H3,(H,27,30) |
InChI Key |
QQZGHBPMYRFSPB-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N(CC(=O)NC2CCCC2)C(=O)C3=CN=C(C=C3)N4CCCCC4 |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NC2CCCC2)C(=O)C3=CN=C(C=C3)N4CCCCC4 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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